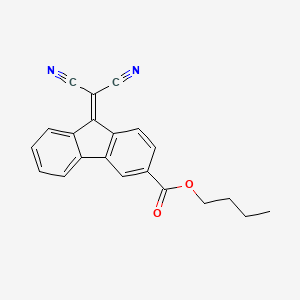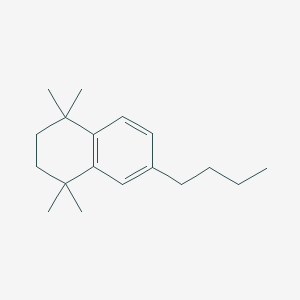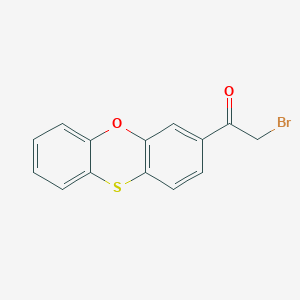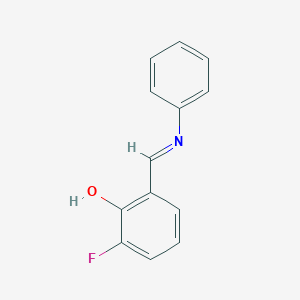![molecular formula C26H30O2 B14250341 1,1'-(Buta-1,3-diyne-1,4-diyl)bis[4-(pentyloxy)benzene] CAS No. 501931-25-5](/img/structure/B14250341.png)
1,1'-(Buta-1,3-diyne-1,4-diyl)bis[4-(pentyloxy)benzene]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(4-pentoxyphenyl)-1,3-butadiyne is an organic compound characterized by the presence of two pentoxyphenyl groups attached to a butadiyne backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(4-pentoxyphenyl)-1,3-butadiyne typically involves the coupling of 4-pentoxyphenylacetylene with a suitable dihalide under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as triethylamine, and a palladium catalyst, such as palladium acetate, in a solvent like tetrahydrofuran. The reaction conditions are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of 1,4-Bis(4-pentoxyphenyl)-1,3-butadiyne may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Bis(4-pentoxyphenyl)-1,3-butadiyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Dihydro derivatives with reduced alkyne bonds.
Substitution: Halogenated phenyl derivatives and other substituted products.
Aplicaciones Científicas De Investigación
1,4-Bis(4-pentoxyphenyl)-1,3-butadiyne has several scientific research applications, including:
Materials Science: Used in the development of organic semiconductors and conductive polymers.
Organic Electronics: Employed in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Biological Studies: Investigated for its potential as a bioactive molecule in medicinal chemistry.
Industrial Applications: Utilized in the synthesis of advanced materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 1,4-Bis(4-pentoxyphenyl)-1,3-butadiyne involves its interaction with molecular targets through π-π stacking and van der Waals interactions. These interactions facilitate the formation of conductive pathways in organic electronic devices. Additionally, the compound’s ability to undergo various chemical reactions allows it to be modified for specific applications, enhancing its functionality and performance.
Comparación Con Compuestos Similares
Similar Compounds
- 1,4-Bis(4-butoxyphenyl)-1,3-butadiyne
- 1,4-Bis(4-methoxyphenyl)-1,3-butadiyne
- 1,4-Bis(4-ethoxyphenyl)-1,3-butadiyne
Uniqueness
1,4-Bis(4-pentoxyphenyl)-1,3-butadiyne is unique due to the presence of pentoxy groups, which provide enhanced solubility and processability compared to shorter alkoxy derivatives. This makes it particularly suitable for applications in organic electronics and materials science, where solubility and film-forming properties are crucial.
Propiedades
Número CAS |
501931-25-5 |
|---|---|
Fórmula molecular |
C26H30O2 |
Peso molecular |
374.5 g/mol |
Nombre IUPAC |
1-pentoxy-4-[4-(4-pentoxyphenyl)buta-1,3-diynyl]benzene |
InChI |
InChI=1S/C26H30O2/c1-3-5-9-21-27-25-17-13-23(14-18-25)11-7-8-12-24-15-19-26(20-16-24)28-22-10-6-4-2/h13-20H,3-6,9-10,21-22H2,1-2H3 |
Clave InChI |
GZBUHKOMITUDFC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOC1=CC=C(C=C1)C#CC#CC2=CC=C(C=C2)OCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Formic acid;2-[2-(2-hexoxyethoxy)ethoxy]ethanol](/img/structure/B14250268.png)
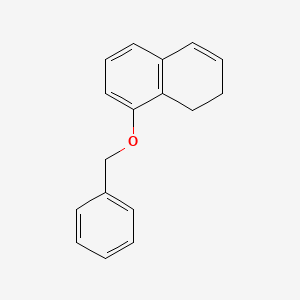
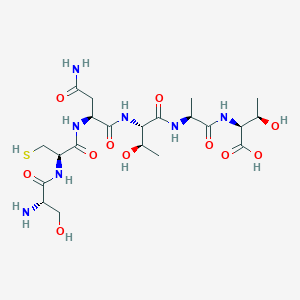
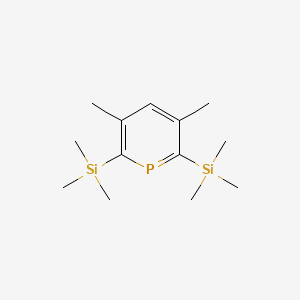
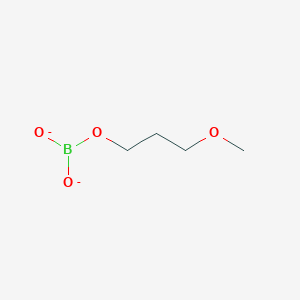
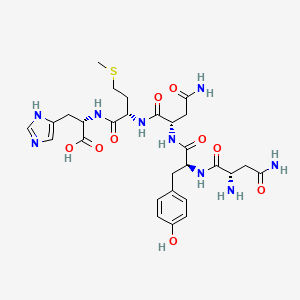
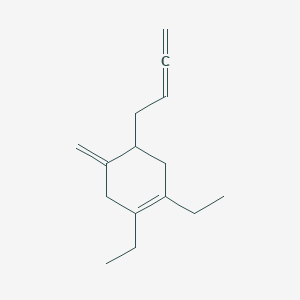
![4,4',4'',4'''-{Methylenebis[(6-hydroxy-3,1-phenylene)methanetriyl]}tetrakis(2,5-dimethylphenol)](/img/structure/B14250304.png)
